molecular formula C8H16ClN3O B12225766 2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride

2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride

Cat. No.: B12225766
M. Wt: 205.68 g/mol
InChI Key: BXJLDGXYXCZVNZ-UHFFFAOYSA-N
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Description

2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride is a chemical compound with the molecular formula C8H15N3O·HCl It is known for its unique structure, which includes a methoxy group, a pyrazole ring, and an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride typically involves the reaction of 1-methylpyrazole with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and efficiency in the production process. The compound is then purified through crystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and pyrazole groups can participate in substitution reactions with other chemical entities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

Uniqueness

2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H16ClN3O

Molecular Weight

205.68 g/mol

IUPAC Name

2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C8H15N3O.ClH/c1-11-7-8(6-10-11)5-9-3-4-12-2;/h6-7,9H,3-5H2,1-2H3;1H

InChI Key

BXJLDGXYXCZVNZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCCOC.Cl

Origin of Product

United States

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